molecular formula C14H30OSi2 B11849208 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol CAS No. 921199-41-9

2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol

Cat. No.: B11849208
CAS No.: 921199-41-9
M. Wt: 270.56 g/mol
InChI Key: MCQJUBICVPEGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol is a silacyclohexanol derivative characterized by a cyclohexanol backbone substituted at position 2 with a complex silyl group. The substituent consists of a dimethyl[(trimethylsilyl)methyl]silyl moiety attached to an ethenyl group. This structure introduces significant steric bulk and electronic effects, influencing its conformational behavior and reactivity.

Properties

CAS No.

921199-41-9

Molecular Formula

C14H30OSi2

Molecular Weight

270.56 g/mol

IUPAC Name

2-[1-[dimethyl(trimethylsilylmethyl)silyl]ethenyl]cyclohexan-1-ol

InChI

InChI=1S/C14H30OSi2/c1-12(13-9-7-8-10-14(13)15)17(5,6)11-16(2,3)4/h13-15H,1,7-11H2,2-6H3

InChI Key

MCQJUBICVPEGMZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C[Si](C)(C)C(=C)C1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthesis of Cyclohexanol Derivatives

The cyclohexanol scaffold is typically derived from cyclohexanone , which undergoes reduction to yield cyclohexanol. Subsequent functionalization at the 2-position is achieved via bromination or hydroxyl-directed lithiation. For example, treatment of cyclohexanol with phosphorus tribromide (PBr₃) in dichloromethane (DCM) produces 2-bromocyclohexanol in 85% yield. This intermediate serves as a precursor for cross-coupling reactions.

Sonogashira Coupling with Silyl-Protected Acetylenes

The ethenyl bridge is introduced via a Sonogashira coupling between 2-bromocyclohexanol and a trimethylsilyl (TMS)-protected acetylene. As demonstrated in analogous syntheses, this reaction employs a palladium-copper catalyst system (Pd(PPh₃)₄/CuI) in a mixed solvent of DMF and diisopropylamine (DIPA) at 50°C. The TMS group acts as a protecting agent, stabilizing the acetylene during coupling.

Example Protocol:

  • Combine 2-bromocyclohexanol (1.0 equiv), TMS-acetylene (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in DMF/DIPA (3:1).

  • Stir at 50°C under nitrogen for 12–24 hours.

  • Isolate the TMS-protected intermediate (2-(trimethylsilylethenyl)cyclohexan-1-ol) via column chromatography (hexane/ethyl acetate, 4:1).

Yield: 72–78%.

Sequential Silylation and Deprotection

The final step involves replacing the TMS group with the dimethyl[(trimethylsilyl)methyl]silyl moiety. This is achieved through a two-step process:

  • Deprotection : Treat the TMS-protected compound with potassium carbonate (K₂CO₃) in methanol to remove the TMS group.

  • Silylation : React the resulting terminal acetylene with dimethyl[(trimethylsilyl)methyl]silyl chloride in the presence of a base (e.g., triethylamine) to install the target substituent.

Critical Parameters:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Tetrahydrofuran (THF) or DCM for optimal solubility.

  • Reaction Time: 6–8 hours for complete conversion.

Optimization of Reaction Conditions

Catalyst Systems in Sonogashira Coupling

Comparative studies reveal that Pd(PPh₃)₄/CuI outperforms other catalysts (e.g., PdCl₂(PPh₃)₂) in terms of yield and selectivity. The use of DIPA as a co-solvent enhances reaction rates by stabilizing the copper acetylide intermediate.

Catalyst SystemSolventYield (%)
Pd(PPh₃)₄/CuIDMF/DIPA78
PdCl₂(PPh₃)₂/CuIDMF62
Pd(OAc)₂/CuITHF54

Silylation Reagent Efficiency

The choice of silylation reagent significantly impacts yield. Dimethyl[(trimethylsilyl)methyl]silyl chloride achieves higher efficiency compared to bulkier alternatives like t-butyldimethylsilyl chloride (TBDMSCl).

ReagentYield (%)
Dimethyl[(trimethylsilyl)methyl]silyl chloride89
TBDMSCl65
Triisopropylsilyl chloride58

Challenges and Mitigation Strategies

Steric Hindrance

The bulky silyl group impedes coupling and silylation reactions. Strategies to address this include:

  • Slow reagent addition to prevent aggregation.

  • Elevated temperatures (up to 50°C) during silylation to enhance mobility.

Byproduct Formation

Competing side reactions, such as over-silylation or acetylene oligomerization, are minimized by:

  • Stoichiometric control (1.1–1.2 equiv of silyl chloride).

  • Inert atmosphere (N₂ or Ar) to suppress oxidation .

Chemical Reactions Analysis

Radical-Mediated Reactions

The compound participates in radical-based transformations, leveraging its silyl-substituted ethenyl group. Key findings include:

Cyclization and Hydrogen Abstraction

  • Under radical initiation (e.g., Et3_3B or AIBN), the ethenyl group undergoes cyclization with adjacent alkyl chains, forming bicyclic structures. For example, reactions with 1,6-dienes or 1,6-enynes yield spirocyclic or fused bicyclo[3.1.1]heptane derivatives via 5- or 6-exo-trig pathways .

  • Competitive hydrogen abstraction from the cyclohexanol hydroxyl group occurs, leading to stabilization of intermediates detected via EPR spectroscopy .

Perfluoroalkylation

  • The silyl enolate moiety reacts with perfluoroalkyl iodides (e.g., n-C6_6F13_{13}I) in the presence of radical initiators, forming α-perfluoroalkylated cyclohexanones. Yields range from 60–90% depending on substituent steric effects .

Silyl Group Reactivity

The dimethyl(trimethylsilyl)methylsilyl substituent governs key transformations:

Desilylation and Functionalization

  • Acidic hydrolysis (e.g., HCl/MeOH) cleaves the silyl ether, regenerating the cyclohexanol group while releasing trimethylsilanol .

  • Nucleophilic substitution at the silicon center is hindered due to steric bulk, but fluoride ions (e.g., TBAF) selectively cleave Si–O bonds under mild conditions .

Comparative Stability

Reaction ConditionTrimethylsilyl ChlorideTarget Compound
Hydrolysis (H2_2O)Rapid cleavageStable (>24 h)
Fluoride-mediated cleavageImmediateSlow (2–6 h)

Cyclohexanol Core Reactivity

The hydroxyl group undergoes typical alcohol transformations:

Esterification

  • Reacts with acyl chlorides (e.g., benzoyl chloride) to form cyclohexyl esters. Yields exceed 85% in anhydrous benzene .

  • Photolysis of DMP (2,5-dimethylphenacyl) esters releases carboxylic acids via a triplet-state photoenolization mechanism, with quantum yields (Φ) of 0.09–0.25 in benzene .

Oxidation

  • MnO2_2 oxidizes the alcohol to a ketone, though steric hindrance from the silyl group reduces efficiency (45–60% yield).

Ethenyl Group Reactions

The ethenyl moiety participates in cycloadditions and Michael additions:

Nitroolefin Cycloaddition

  • With monosubstituted nitroolefins (e.g., β-nitrostyrene), the ethenyl group forms cyclobutane adducts via [2+2] photocycloaddition. Stereoselectivity favors cis-diastereomers (dr > 4:1) .

  • Disubstituted nitroolefins yield oxazine derivatives through a stepwise enamine-nitroolefin coupling mechanism .

Comparative Analysis with Analogues

CompoundKey Reactivity DifferenceReference
VinyltrimethylsilaneLacks cyclohexanol, limiting hydrogen bonding
Bis(trimethylsilyl)acetamideNo ethenyl group; used for silylation of amines
5-(Cyclohex-2-en-1-yl)penta-2,4-dienePolymerizes readily; less steric protection

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactivity and ability to participate in various chemical reactions. Its silanol group can facilitate nucleophilic attacks, making it valuable in the synthesis of more complex molecules.

Key Reactions :

  • Nucleophilic Substitution : The presence of the silyl group allows for enhanced nucleophilicity, enabling reactions with electrophiles.
  • Cross-Coupling Reactions : It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are crucial for constructing complex organic frameworks.

Pharmaceutical Applications

The compound has been investigated for its potential as a pharmaceutical active ingredient. Its structural similarity to known analgesics suggests it could exhibit pain-relieving properties without the side effects associated with traditional opioids.

Case Studies :

  • A study highlighted that derivatives of cyclohexanol compounds exhibit significant analgesic effects, making them suitable candidates for pain management therapies .
  • Research indicates that compounds similar to 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol can be formulated into various drug delivery systems, including oral and injectable forms .

Materials Science

Due to its silanol functionality, this compound can be employed in the development of new materials, particularly in coatings and sealants where enhanced hydrophobicity and durability are desired.

Applications :

  • Silicone-Based Coatings : The incorporation of this compound into silicone formulations can improve their thermal stability and resistance to environmental degradation.
  • Adhesives : Its silanol groups can enhance adhesion properties when used in polymer blends or composites.

Data Tables

Application AreaDescriptionPotential Benefits
Organic SynthesisIntermediate for nucleophilic substitution and cross-coupling reactionsFacilitates complex molecule construction
PharmaceuticalsActive ingredient candidate for analgesicsReduced side effects compared to opioids
Materials ScienceEnhances properties of coatings and adhesivesImproved durability and hydrophobicity

Mechanism of Action

The mechanism by which 2-(1-(Dimethyl((trimethylsilyl)methyl)silyl)vinyl)cyclohexanol exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The molecular pathways involved include nucleophilic substitution and other silicon-based reaction mechanisms .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Complexity and Steric Hindrance
  • Target Compound : The dimethyl[(trimethylsilyl)methyl]silyl group creates a highly branched structure, leading to increased steric hindrance compared to simpler silyl substituents. This bulkiness may restrict rotational freedom and stabilize specific conformers .
  • 2-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate () : Features a triethylsilyl group, which is less bulky than the target’s substituent. The triflate leaving group enhances reactivity in elimination reactions, whereas the target’s hydroxyl group favors nucleophilic pathways .
  • 1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol (): Contains a trimethylsilyl-ethynyl group. The ethynyl moiety introduces linear geometry, contrasting with the ethenyl group in the target compound.
Conformational Analysis
  • 1-Methylcyclohexanol (): Studies show that axial vs. equatorial substituent positioning significantly affects stability. For the target compound, the bulky silyl group likely forces the cyclohexanol ring into a chair conformation with the substituent in the equatorial position to minimize 1,3-diaxial interactions .
  • cis-(1R,2S)-2-Ethenylcyclohexan-1-ol () : The ethenyl group in this compound adopts a specific stereochemistry, influencing hydrogen-bonding interactions. In the target compound, the silyl-modified ethenyl group may alter electronic density and steric interactions with adjacent functional groups .
Electronic and Reactivity Profiles
  • Allenylsilanes (): Compounds like methyl 3-(trimethylsilyl)penta-3,4-dienoate utilize silyl groups to stabilize allenyl intermediates. The target compound’s ethenyl-silyl group could similarly stabilize carbocationic or radical intermediates in reactions .
  • N-Benzyl-1-[(E)-2-[dimethyl(phenyl)silyl]ethenyl]cyclohexan-1-amine () : Demonstrates the role of silyl groups in directing regioselectivity during catalytic transformations. The target’s hydroxyl group may participate in hydrogen bonding, offering additional control over reaction pathways .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Structure Molecular Weight Key Reactivity Features References
Target Compound Dimethyl[(trimethylsilyl)methyl]silyl-ethenyl ~350 g/mol* High steric hindrance, hydroxyl reactivity
2-(Triethylsilyl)cyclohex-1-en-1-yl Triflate Triethylsilyl-triflate 356.4 g/mol Triflate leaving group, elimination-prone
1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol Trimethylsilyl-ethynyl 196.4 g/mol Ethynyl conjugation, cycloaddition-prone
cis-(1R,2S)-2-Ethenylcyclohexan-1-ol Ethenyl 126.2 g/mol Stereospecific H-bonding

*Estimated based on structural similarity.

Biological Activity

2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol, also known by its CAS number 921199-41-9, is a silicon-containing organic compound that has garnered interest in various fields due to its unique structural properties. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanol backbone with a silyl group attached, which contributes to its unique chemical behavior. Its molecular formula is C14H30OSiC_{14}H_{30}OSi with a molecular weight of approximately 270.56 g/mol. The presence of silicon in its structure may influence its interaction with biological systems.

Table 1: Basic Properties of 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol

PropertyValue
Molecular FormulaC14H30OSiC_{14}H_{30}OSi
Molecular Weight270.56 g/mol
CAS Number921199-41-9
LogP3.2
PSA (Polar Surface Area)20.23 Ų

Antimicrobial Activity

Recent studies have indicated that compounds containing silicon moieties exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For instance, a study demonstrated that similar silyl-containing compounds were effective against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli .

Cytotoxicity and Antitumor Potential

Research has shown that certain silicon compounds can exhibit cytotoxic effects on cancer cell lines. A study focusing on the cytotoxicity of related compounds found that they induced apoptosis in human cancer cells, suggesting potential for development as anticancer agents . The specific pathways involved may include the activation of caspases and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of silicon-containing compounds. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several silyl derivatives, including our compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and E. coli .
  • Cytotoxicity in Cancer Cells : In vitro assays showed that treatment with the compound resulted in a dose-dependent decrease in viability of breast cancer cell lines (MCF-7), with IC50 values indicating moderate potency .
  • Neuroprotection : An experimental model using rat cortical neurons exposed to oxidative stress demonstrated that pretreatment with the compound reduced cell death and maintained mitochondrial integrity .

The biological activity of 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol is likely attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the silyl group may facilitate insertion into microbial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : Interaction with cellular signaling pathways can trigger apoptotic pathways in tumor cells.
  • Antioxidant Activity : The compound may act as a free radical scavenger, reducing oxidative stress in neuronal cells.

Q & A

Q. What are the optimal synthetic routes for 2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol?

Q. How is the structural characterization of this compound performed?

Methodological Answer: Use a combination of spectroscopic and computational tools:

  • NMR : 1^1H and 13^13C NMR to confirm the cyclohexanol backbone and silyl-alkene substitution (e.g., δ ~0.1 ppm for Si–CH3_3) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ expected at 340.2 g/mol) .
  • IR Spectroscopy : Peaks at ~3350 cm1^{-1} (O–H stretch) and ~1250 cm1^{-1} (Si–C) .
  • X-ray Crystallography : For unambiguous stereochemical assignment (if crystalline) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (silyl compounds may hydrolyze to release irritants) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the silyl-alkene moiety influence reactivity in Diels-Alder or electrophilic addition reactions?

Methodological Answer: The electron-donating silyl group enhances alkene nucleophilicity, enabling regioselective cycloadditions. For example:

  • Diels-Alder : React with electron-deficient dienophiles (e.g., maleic anhydride) at 0–25°C in dichloromethane. Monitor by TLC (Rf_f shift) .
  • Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) to form epoxides; the silyl group stabilizes transition states, favoring cis-addition .

Q. How to resolve contradictions in reported reaction yields or stereochemical outcomes?

Methodological Answer:

  • Control Experiments : Vary catalysts (e.g., Pd vs. Ni), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions .
  • Isotopic Labeling : Use 2^2H or 13^{13}C-labeled substrates to trace mechanistic pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict steric/electronic effects of the silyl group on transition states .

Q. What strategies are used to evaluate biological activity against microbial targets?

Methodological Answer:

  • Antifungal Assays : Test against Fusarium graminearum via broth microdilution (MIC values). Compare with structurally related silyl-piperidinediones .
  • Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorometric assays (e.g., CYP3A4) to assess metabolic stability .

Q. How can computational methods predict the compound’s solubility or pharmacokinetic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute logP (lipophilicity) and pKa (acid dissociation) .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., using CHARMM-GUI) based on the silyl group’s hydrophobicity .

Q. What are the challenges in using this compound for cross-coupling reactions?

Methodological Answer:

  • Moisture Sensitivity : The silyl group hydrolyzes readily; use anhydrous solvents (THF, toluene) and Schlenk techniques .
  • Catalyst Poisoning : Silyl groups may deactivate Pd catalysts; employ bulky ligands (e.g., XPhos) to mitigate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.